3-(3,5-Dimethyl-4-ethoxyphenyl)aniline
Overview
Description
3-(3,5-Dimethyl-4-ethoxyphenyl)aniline is an organic compound belonging to the class of aromatic amines. It possesses an aniline group attached to a central benzene ring at the 3rd position. This benzene ring is further substituted with two methyl groups at positions 3 and 5, and an ethoxy group at position 4. The molecular formula of this compound is C16H19NO, and it has a molecular weight of 241.33 g/mol .
Mechanism of Action
Target of Action
The primary targets of 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cellular processes and molecular interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline typically involves the following steps:
Nitration: The starting material, 3,5-dimethylphenol, undergoes nitration to form 3,5-dimethyl-4-nitrophenol.
Ethylation: The nitrophenol is then ethylated using ethyl bromide in the presence of a base to yield 3,5-dimethyl-4-ethoxynitrobenzene.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-4-ethoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,5-Dimethyl-4-ethoxyphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenyl)aniline: Lacks the ethoxy group, resulting in different chemical and biological properties.
3-(4-Ethoxyphenyl)aniline: Lacks the methyl groups, affecting its reactivity and applications.
3-(3,5-Dimethyl-4-methoxyphenyl)aniline: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
Uniqueness
The combination of these substituents provides a distinct set of properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-(4-ethoxy-3,5-dimethylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-4-18-16-11(2)8-14(9-12(16)3)13-6-5-7-15(17)10-13/h5-10H,4,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHDFRUQYIMXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C2=CC(=CC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674924 | |
Record name | 4'-Ethoxy-3',5'-dimethyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-08-8 | |
Record name | 4'-Ethoxy-3',5'-dimethyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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